tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride
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Overview
Description
tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the tert-butyl carbamate moiety. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl group onto the pyrrolidine ring.
Addition of the tert-Butyl Carbamate Group: This is typically done using tert-butyl chloroformate in the presence of a base to form the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate or phenyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features make it suitable for binding studies with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate
- tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate acetate
- tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate sulfate
Uniqueness: tert-Butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Biological Activity
Tert-butyl (trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride is a synthetic compound with potential pharmacological applications. Its structure includes a tert-butyl group, a carbamate moiety, and a trans-4-phenylpyrrolidine segment, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula: C16H25ClN2O2
- Molecular Weight: 312.83 g/mol
- CAS Number: 154206-10-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative processes.
- Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : The compound has been shown to provide neuroprotection against oxidative stress and neuroinflammation. In vitro studies indicate that it can protect astrocytes from amyloid-beta-induced toxicity, potentially through the modulation of inflammatory cytokines like TNF-α and oxidative stress markers .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cognitive Enhancement : Due to its AChE inhibitory activity, the compound may improve cognitive functions and memory in models of cognitive impairment.
- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- In Vitro Studies : Research indicates that compounds structurally similar to this compound exhibit significant inhibition of AChE and β-secretase activities, with IC50 values indicating moderate potency .
- Neuroprotective Studies : In studies involving astrocytes exposed to amyloid-beta peptides, related compounds showed increased cell viability when co-treated with these peptides, suggesting a protective effect against neurotoxicity .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | CAS Number | AChE Inhibition IC50 | Neuroprotective Effect | Notes |
---|---|---|---|---|
Tert-butyl (trans-4-phenyipyrrolidin-3-yl)carbamate | 154206-10-7 | Moderate | Yes | Potential cognitive enhancer |
Tert-butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate | 2367002-73-9 | Low | No | Different substituent effects |
Tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate | 1260602-53-6 | High | Yes | Enhanced receptor selectivity |
Properties
IUPAC Name |
tert-butyl N-[[(3S,4R)-4-phenylpyrrolidin-3-yl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12;/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19);1H/t13-,14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOSIOWMNGYKFF-IODNYQNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.